molecular formula C15H12O5 B12889747 4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione CAS No. 650616-59-4

4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione

Cat. No.: B12889747
CAS No.: 650616-59-4
M. Wt: 272.25 g/mol
InChI Key: GWOVCILARDPYEE-UHFFFAOYSA-N
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Description

4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione is a complex organic compound belonging to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The unique structure of this compound, characterized by a fused furan ring system, makes it a subject of interest in various fields of scientific research.

Properties

CAS No.

650616-59-4

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

3,9-dimethoxy-6-oxatetracyclo[9.2.1.02,10.04,8]tetradeca-2(10),3,8,12-tetraene-5,7-dione

InChI

InChI=1S/C15H12O5/c1-18-12-8-6-3-4-7(5-6)9(8)13(19-2)11-10(12)14(16)20-15(11)17/h3-4,6-7H,5H2,1-2H3

InChI Key

GWOVCILARDPYEE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1C4CC3C=C4)OC)C(=O)OC2=O

Origin of Product

United States

Preparation Methods

The synthesis of 4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of naphthols with various reagents, followed by intramolecular transannulation and other reactions under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione can be compared with other similar compounds, such as dihydronaphthofurans and benzofuran derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 4,9-Dimethoxy-5,8-methanonaphtho[2,3-c]furan-1,3(5H,8H)-dione lies in its specific fused ring system and the presence of methoxy groups, which contribute to its distinct chemical and pharmacological properties .

Biological Activity

4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione is a complex organic compound with the molecular formula C15H12O5C_{15}H_{12}O_5. Its unique structural features, including methoxy groups and a fused ring system, suggest potential for significant biological activity. This article explores the biological properties of this compound, supported by various research findings and data.

Chemical Structure and Properties

The compound features a naphthoquinone-like structure with two methoxy substituents. The presence of these functional groups enhances its solubility and may influence its interaction with biological targets.

Structural Formula

4 9 Dimethoxy 5 8 dihydro 5 8 methanonaphtho 2 3 c furan 1 3 dione\text{4 9 Dimethoxy 5 8 dihydro 5 8 methanonaphtho 2 3 c furan 1 3 dione}

Chemical Structure

Antioxidant Properties

Research indicates that 4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione exhibits notable antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems. In vitro studies have shown that the compound can scavenge free radicals effectively.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound possesses significant anticancer properties. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Effect
HeLa97.1Moderate cytotoxicity
BICR1893.7High cytotoxicity
U87100.0Moderate cytotoxicity

These results indicate that 4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione selectively targets cancer cells while exhibiting lower toxicity to normal cells.

The mechanism by which this compound exerts its cytotoxic effects appears to involve apoptosis induction in cancer cells. Studies have shown increased levels of early and late apoptotic markers upon treatment with the compound.

Study 1: Anticancer Activity

A study published in MDPI evaluated the effects of various naphthoquinone derivatives on cancer cell lines. Among these derivatives, 4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione was highlighted for its potent anticancer activity against HeLa cells (IC50 = 97.1 µM) .

Study 2: Antioxidant Effects

Another research article focused on the antioxidant properties of naphthoquinones. The study demonstrated that this compound effectively reduces oxidative stress markers in vitro by scavenging reactive oxygen species (ROS), suggesting its potential in preventing oxidative damage .

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